The synthesis of 1-(2-Chlorophenyl)piperazin-2-one involves several methods, with the cyclization of piperazine derivatives being a common approach.
In industrial settings, optimized conditions such as controlled temperature, pressure, and reactant concentrations are employed to maximize yield and minimize by-products.
The molecular structure of 1-(2-Chlorophenyl)piperazin-2-one features a six-membered piperazine ring with two nitrogen atoms positioned opposite each other.
C1CN(C(=O)CN1)C2=CC=CC=C2Cl
QMIBLRDYVHXODO-UHFFFAOYSA-N
1-(2-Chlorophenyl)piperazin-2-one can participate in various chemical reactions due to its functional groups.
The mechanism of action for 1-(2-Chlorophenyl)piperazin-2-one is primarily linked to its interaction with neurotransmitter systems.
Safety data specific to this compound is limited; handling should follow standard laboratory safety protocols due to potential biological activity.
1-(2-Chlorophenyl)piperazin-2-one has several applications across different fields:
CAS No.: 85551-10-6
CAS No.: 1306-05-4
CAS No.: 122547-72-2
CAS No.:
CAS No.:
CAS No.: